Home > Products > Screening Compounds P81707 > Ganirelix 1-4 peptide
Ganirelix 1-4 peptide - 208599-57-9

Ganirelix 1-4 peptide

Catalog Number: EVT-3198063
CAS Number: 208599-57-9
Molecular Formula: C35H36ClN5O7
Molecular Weight: 674.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ganirelix 1-4 peptide is classified as a peptide hormone and falls under the category of GnRH antagonists. It is synthesized to mimic certain aspects of the endogenous GnRH, which is crucial for regulating the hypothalamic-pituitary-gonadal axis. The structural modifications in Ganirelix are designed to improve its stability and efficacy compared to native GnRH, making it an important tool in fertility treatments.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ganirelix 1-4 peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process involves the following key steps:

  1. Resin Preparation: A solid support resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. Each amino acid is activated (often using coupling reagents like N,N'-diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage and Purification: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Ganirelix 1-4 peptide has a complex structure characterized by specific amino acid substitutions that enhance its biological activity. The molecular formula is represented as:

C80H113ClN18O13\text{C}_{80}\text{H}_{113}\text{ClN}_{18}\text{O}_{13}

The molecular weight of Ganirelix Acetate, its common form, is approximately 1570.4 g/mol. The structure includes:

  • Amino Acid Sequence: The sequence features substitutions at critical positions compared to native GnRH, enhancing receptor binding and antagonistic activity.
  • Three-dimensional Conformation: The peptide adopts a specific conformation that allows it to effectively bind to GnRH receptors, blocking their activation.
Chemical Reactions Analysis

Ganirelix undergoes several chemical reactions during its metabolism and interaction with biological systems:

  1. Enzymatic Hydrolysis: In vivo, Ganirelix is metabolized by peptidases, resulting in smaller peptide fragments such as the 1–4 and 1–6 peptides, which are observed as primary metabolites.
  2. Binding Reactions: Ganirelix competes with endogenous GnRH for binding sites on GnRH receptors in the pituitary gland, inhibiting downstream signaling pathways that lead to gonadotropin release.

These reactions highlight its role as an effective antagonist in modulating hormone levels during ovarian stimulation protocols.

Mechanism of Action

Ganirelix functions by competitively inhibiting GnRH receptors located in the anterior pituitary gland. This inhibition leads to:

  • Suppression of Gonadotropin Secretion: By blocking GnRH action, Ganirelix effectively reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for ovulation.
  • Rapid Onset and Reversibility: The action of Ganirelix is rapid and reversible; serum levels of LH and FSH return to baseline shortly after discontinuation of therapy.

Clinical studies have demonstrated significant reductions in serum LH and FSH levels following administration, underscoring its efficacy in preventing premature ovulation during fertility treatments.

Physical and Chemical Properties Analysis

Ganirelix exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and can be formulated into injectable solutions.
  • Stability: The modifications made to its structure improve its stability compared to native GnRH, allowing for longer shelf life and effectiveness.
  • Bioavailability: Following subcutaneous administration, Ganirelix shows an absolute bioavailability of approximately 91%, with peak plasma concentrations occurring within one to two hours.

These properties make Ganirelix suitable for clinical applications in reproductive medicine.

Applications

Ganirelix 1-4 peptide has significant applications in reproductive health:

  • Controlled Ovarian Stimulation: It is primarily used during assisted reproductive technology procedures such as in vitro fertilization (IVF) to prevent premature LH surges.
  • Research Applications: Beyond clinical use, Ganirelix serves as a valuable tool in research settings for studying reproductive hormones and their regulatory mechanisms.

Properties

CAS Number

208599-57-9

Product Name

Ganirelix 1-4 peptide

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C35H36ClN5O7

Molecular Weight

674.1 g/mol

InChI

InChI=1S/C35H36ClN5O7/c1-21(43)38-28(17-23-8-11-25-6-2-3-7-26(25)15-23)32(44)39-29(16-22-9-12-27(36)13-10-22)33(45)40-30(18-24-5-4-14-37-19-24)34(46)41-31(20-42)35(47)48/h2-15,19,28-31,42H,16-18,20H2,1H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)/t28-,29-,30-,31+/m1/s1

InChI Key

KADGKBURVQMYLB-VTMRUAGOSA-N

SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(CO)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(CO)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](CO)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.